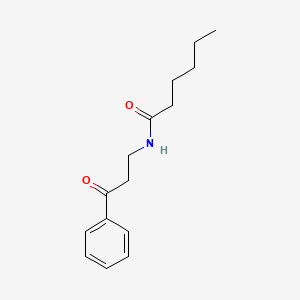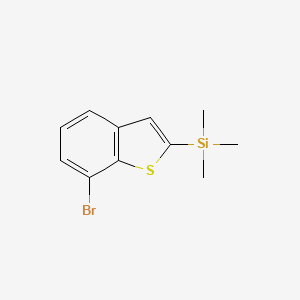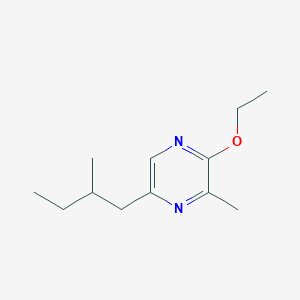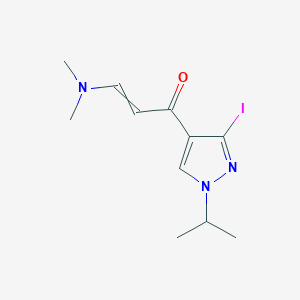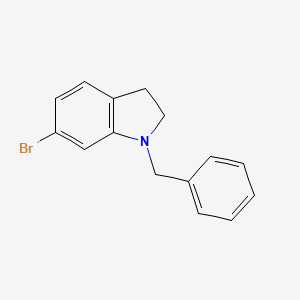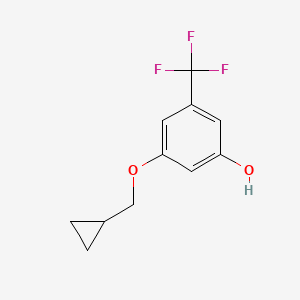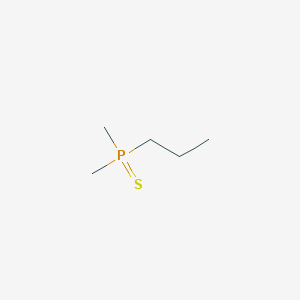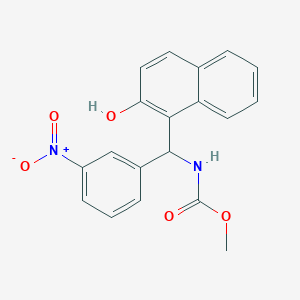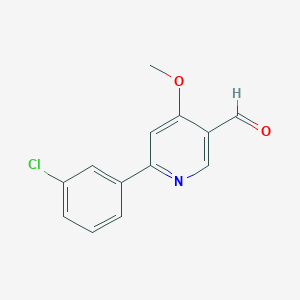
12-O-Acetylazedarachin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
12-O-Acetylazedarachin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Common reagents for substitution reactions include acetic anhydride and pyridine, which can introduce acetyl groups into the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
12-O-Acetylazedarachin A has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of triterpenoids.
Industry: The insecticidal properties of this compound make it a candidate for developing natural insecticides.
作用機序
The mechanism of action of 12-O-Acetylazedarachin A involves its interaction with specific molecular targets and pathways. It exhibits cytotoxicity by inducing apoptosis in cancer cells . The compound’s trypanocidal activity is attributed to its ability to interfere with the parasite’s metabolic processes . Additionally, its insecticidal activity involves the inhibition of certain enzymes critical for insect survival .
類似化合物との比較
12-O-Acetylazedarachin A is part of a group of triterpenoids found in Melia azedarach. Similar compounds include:
12-O-Acetylazedarachin B: Another triterpenoid with similar biological activities.
Toosendanin: Known for its potent insecticidal and trypanocidal activities.
12-O-Acetyltrichilin B: Exhibits insecticidal properties. This compound is unique due to its specific acetylation pattern and its potent cytotoxicity against cancer cell lines.
特性
分子式 |
C73H98 |
|---|---|
分子量 |
975.6 g/mol |
InChI |
InChI=1S/C73H98/c1-19-26-61-60-33-32-51-44-63(55-42-58(71(10,11)12)45-59(43-55)72(13,14)15)62-30-24-22-20-21-23-27-48-28-25-29-50(35-48)67(62)64(54-38-52(47(2)3)39-57(41-54)70(7,8)9)46-65(68(51)61)66(73(16,17)18)34-31-49-36-53(60)40-56(37-49)69(4,5)6/h19-22,26,30-34,37-39,41-42,44-48,50,53,56,59,61,68H,23,25,27-29,35-36,40,43H2,1-18H3 |
InChIキー |
LODBYKNOHKZRBU-UHFFFAOYSA-N |
正規SMILES |
CC=CC1C2C3=CC=C1C4CC(C=C(C4)C=CC(=C2C=C(C5=C(C=C=CC=CCCC6CCCC5C6)C(=C3)C7=CC(=CC(C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


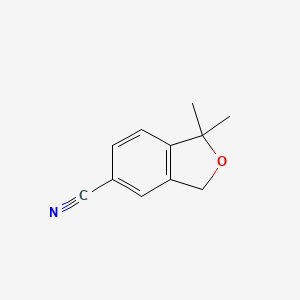
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

